

Effect of press speed on the compaction of MICROCEL® MC-12

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Compound of Interest		
Compound Name:	MC12	
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Technical Support Center: Compaction of MICROCEL® MC-12

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of press speed on the compaction of MICROCEL® MC-12. Below you will find quantitative data, experimental protocols, and a troubleshooting guide to assist in your formulation development and manufacturing processes.

Quantitative Data

The following table summarizes the effect of press speed on the hardness of tablets formulated with 100% MICROCEL® MC-12. As press speed increases, the dwell time (the time the punch head is in contact with the compression roller) decreases. For a plastically deforming material like microcrystalline cellulose, shorter dwell times can lead to lower tablet hardness as there is less time for particle deformation and bonding.



Production Speed (tablets/min)	Linear Punch Velocity (mm/s)	Simulated Rotary Press Speed (tablets/hour)	Compaction Force (kN)	Tablet Hardness (N)
10	38	60,000	10	85
25	96	150,000	10	75
40	152	250,000	10	65

Data derived from experiments conducted on a STYLCAM 200R tablet press with 10 mm flat tooling, producing 400 mg tablets.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Tablet Compaction

- Material: MICROCEL® MC-12
- Tablet Press: STYLCAM 200R (or a similar instrumented rotary tablet press).
- Tooling: 10 mm diameter, flat-faced punches and die.
- Tablet Mass: 400 mg.
- · Method:
 - Load the die with 400 mg of MICROCEL® MC-12.
 - Compress the powder at a constant compaction force (e.g., 10 kN).
 - Vary the production speed to achieve the desired linear punch velocities (e.g., 38, 96, and 152 mm/s).
 - Eject the tablets and allow them to equilibrate to ambient conditions before testing.



Tablet Hardness Testing

- Apparatus: A calibrated tablet hardness tester.
- Method:
 - Place a tablet diametrically between the jaws of the tester.
 - Apply a compressive load until the tablet fractures.
 - Record the force required to break the tablet in Newtons (N).
 - Repeat for a statistically significant number of tablets (e.g., n=10) from each batch and calculate the mean hardness.

Tablet Friability Testing (USP <1216>)

- Apparatus: Friabilator with a standard drum.
- Method:
 - For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[2][3]
 - Carefully de-dust the tablets and accurately weigh the sample (W initial).[2][3]
 - Place the tablets in the friabilator drum and rotate it 100 times at 25 ±1 rpm.[3]
 - Remove the tablets, de-dust them again, and accurately weigh the sample (W final).[2][3]
 - Calculate the percentage weight loss: ((W_initial W_final) / W_initial) * 100. A weight loss
 of not more than 1.0% is generally considered acceptable.[2]

Tablet Disintegration Testing (USP <701>)

- Apparatus: Disintegration tester with a basket-rack assembly.[4]
- Method:



- Place one tablet in each of the six tubes of the basket.[4]
- Operate the apparatus using purified water maintained at $37 \pm 2^{\circ}$ C as the immersion fluid. [4]
- Observe the tablets. Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[4]
 For uncoated tablets, the time limit is typically 30 minutes.[5]

Tablet Porosity Measurement

- Apparatus: A gas pycnometer (for true density) and a caliper or micrometer (for tablet dimensions).
- Method:
 - Determine the true density (ρ true) of MICROCEL® MC-12 using a helium pycnometer.
 - Measure the weight (W), thickness (t), and diameter (d) of a tablet.
 - Calculate the tablet's envelope volume (V env): V env = π * (d/2)^2 * t.
 - Calculate the tablet's envelope density (ρ env): ρ env = W / V env.
 - Calculate the porosity (ϵ) as a percentage: $\epsilon = (1 (\rho \text{ env} / \rho \text{ true})) * 100$.

Troubleshooting Guide and FAQs

Q1: Why is the hardness of my MICROCEL® MC-12 tablets decreasing at higher press speeds?

A: This is an expected behavior for plastically deforming materials like MICROCEL® MC-12. At higher press speeds, the dwell time is shorter. This reduced time under compression limits the extent of plastic deformation and particle-particle bonding, resulting in a less compact and weaker tablet.

Q2: I'm observing capping and lamination when I increase the turret speed. What's happening and how can I fix it?

Troubleshooting & Optimization





A: Capping (horizontal splitting of the tablet's upper or lower crown) and lamination (separation of the tablet into layers) at high speeds are often due to air entrapment and excessive elastic recovery.[6][7][8] As press speed increases, there is less time for the air within the powder bed to escape during compression. Upon ejection, this trapped air expands, causing the tablet to fracture.

Solutions:

- Reduce Press Speed: This is the most direct solution as it increases dwell time and allows more time for air to escape.[6][7]
- Incorporate Pre-compression: A pre-compression step at a lower force helps to de-aerate the powder bed before the main compression event.[8][9]
- Optimize Tooling: Using tapered dies can facilitate air evacuation during compression.
 [9]
- Review Formulation: Ensure adequate binder levels and avoid over-lubrication, as an excess of hydrophobic lubricants like magnesium stearate can weaken inter-particle bonding.

Q3: How does press speed affect the porosity and disintegration time of MICROCEL® MC-12 tablets?

A: While specific data for MICROCEL® MC-12 is not available, the general trend for microcrystalline cellulose is as follows:

- Porosity: As press speed increases, tablet hardness generally decreases. This is associated
 with an increase in tablet porosity because the particles have less time to deform and pack
 closely together. Higher porosity means more void space within the tablet.[10]
- Disintegration Time: Higher porosity allows for faster water ingress into the tablet core.[10]
 This facilitates the swelling and disintegrating action of MICROCEL® MC-12, typically leading to a shorter disintegration time.

Q4: My tablet weights are inconsistent at high press speeds. What could be the cause?



A: High press speeds demand excellent powder flowability to ensure uniform die filling. While MICROCEL® MC-12 has good flow properties, very high speeds can still lead to incomplete or inconsistent die filling, resulting in tablet weight variation.

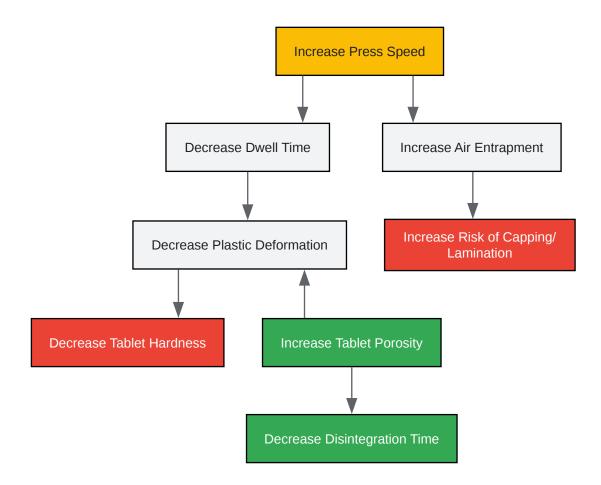
Solutions:

- Optimize Feeder Speed: Adjust the speed of the force feeder (if available) to ensure a consistent supply of powder to the dies.
- Use Flow Enhancers: If necessary, consider adding a glidant like colloidal silicon dioxide to the formulation to improve flow.
- Reduce Press Speed: Slowing the press allows more time for the dies to be filled completely and uniformly.

Logical Relationships

The following diagrams illustrate the key relationships in the compaction of MICROCEL® MC-12.

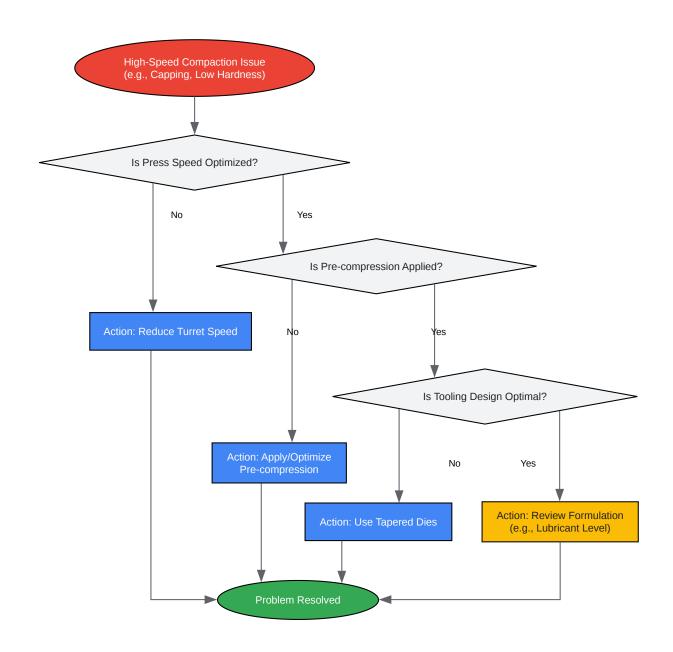




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Troubleshooting Workflow for High-Speed Compaction.



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